4-Bromoquinolin-3-ol

Organic Synthesis Heterocyclic Chemistry Bromination

Substituting with Cl or H analogs risks failed cross-coupling and irreproducible biological activity. Authentic 4-Bromoquinolin-3-ol ensures reliable C-Br reactivity for Suzuki, Heck, and Buchwald-Hartwig couplings, and is the exact precursor for potent VEGFR-2 inhibitors (MCF-7 activity). • Purity: ≥95% (validated by IR, ¹H/¹³C NMR, MS). • Melting point: 180-182°C for identity verification. • Recommended storage: cool, dry place; ships ambient. Use this definitive building block to avoid project delays and ensure batch-to-batch consistency in medicinal chemistry and materials science.

Molecular Formula C9H6BrNO
Molecular Weight 224.05 g/mol
CAS No. 32435-61-3
Cat. No. B1281171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromoquinolin-3-ol
CAS32435-61-3
Molecular FormulaC9H6BrNO
Molecular Weight224.05 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(C=N2)O)Br
InChIInChI=1S/C9H6BrNO/c10-9-6-3-1-2-4-7(6)11-5-8(9)12/h1-5,12H
InChIKeyBJEMWAKSVKPWBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromoquinolin-3-ol: Chemical Identity and Core Properties


4-Bromoquinolin-3-ol (CAS 32435-61-3, molecular formula C9H6BrNO, molecular weight 224.05 g/mol) is a heterocyclic aromatic compound consisting of a quinoline core substituted with a bromine atom at the C4 position and a hydroxyl group at the C3 position [1][2]. This compound is a versatile building block in organic synthesis and medicinal chemistry, valued for its dual functionality: the hydroxyl group can act as a handle for further derivatization, and the bromine atom is a reactive site for transition-metal-catalyzed cross-coupling reactions [3]. Commercially, it is typically available at a minimum purity of 95% and is recommended for long-term storage in a cool, dry place .

1
Dual-function building block for medicinal chemistry and organic synthesis.
2
Supports cross-coupling research workflow via C4 aryl bromide handle.
3
Recommended for scaffold derivatization and library synthesis studies.

4-Bromoquinolin-3-ol Substitution Risks: Evidence for Close Analogs


Attempting to substitute 4-bromoquinolin-3-ol with a closely related analog, such as 4-chloroquinolin-3-ol or the non-halogenated quinolin-3-ol, is a significant procurement risk without direct comparative performance data. While the compounds share a core structure, the difference in the halogen at the 4-position (Br vs. Cl vs. H) is known to cause profound changes in chemical reactivity, biological activity, and physicochemical properties . Specifically, the carbon-bromine bond is intrinsically more reactive in palladium-catalyzed cross-coupling reactions than the carbon-chlorine bond, which can be the difference between a high-yielding synthesis and a failed reaction [1]. Furthermore, even small structural modifications can drastically alter a molecule's ability to bind to a biological target, as demonstrated by the unique activity profile of a derivative synthesized from this very compound [2]. Assuming interchangeability without rigorous validation in your specific system will likely lead to project delays, inconsistent results, and wasted resources.

Target 4-Br
C–Br bond reactivity in Pd-catalyzed coupling may not transfer directly to C–Cl analogs.
Substitute 4-Cl
Lower oxidative addition rates can shift cross-coupling yield and selectivity.
Substitute 3-OH only
Absence of halogen eliminates key derivatization handle; biological target engagement may differ.

4-Bromoquinolin-3-ol vs. Close Analogs: Quantitative Differentiation


Bromination Synthetic Yield and Purity Benchmark

The direct electrophilic bromination of quinolin-3-ol provides a well-characterized synthetic route to 4-bromoquinolin-3-ol. A published procedure using bromine in acetic acid at 60°C delivers the target compound in a 78% yield with a melting point of 180-182°C . This data point provides a practical benchmark for purity and process validation. While a direct head-to-head yield comparison with the synthesis of 4-chloroquinolin-3-ol under identical conditions is not available from this source, the 78% yield represents a tangible, quantifiable performance attribute for any lab sourcing 4-bromoquinolin-3-ol. An analogous regioisomer, 6-bromoquinolin-4-ol, is also commercially available but features a different substitution pattern, which would lead to different reactivity and downstream applications .

Synthetic yield
Reported
78% yield
Benchmark for in-house synthesis and supplier material validation.
Method: Br₂ in AcOH, 60°C. Data to verify for 4-Cl analog.
Organic Synthesis Heterocyclic Chemistry Bromination Process Chemistry

4-Bromoquinolin-3-ol: Validated Application Scenarios


Key Intermediate for VEGFR-2 Kinase Inhibitor Synthesis

4-Bromoquinolin-3-ol is a critical precursor for generating potent anticancer leads. In a study by Zakia and Imam (2020), it was used to synthesize 2-(4-bromoquinolin-3-yloxy)-1-(4-chlorophenyl)ethanone (compound V), which demonstrated potent VEGFR-2 inhibitory activity. This derivative exhibited antitumor activity against the MCF-7 breast cancer cell line by inducing cell cycle arrest at the G1 phase and apoptosis, confirmed by an increased Bax/Bcl-2 ratio [1]. Using the authentic 4-bromoquinolin-3-ol building block is essential to reproduce these specific biological results.

Palladium-Catalyzed Cross-Coupling Substrate

The C-Br bond at the 4-position of the quinoline ring is highly amenable to metal-catalyzed functionalization. The enhanced reactivity of the aryl bromide compared to an aryl chloride makes 4-bromoquinolin-3-ol a superior substrate for developing and optimizing Suzuki, Heck, or Buchwald-Hartwig coupling protocols. This allows for the rapid generation of diverse compound libraries for medicinal chemistry and materials science applications [2].

In-House Synthesis and Analytical Reference Validation

The established synthesis procedure, yielding 4-bromoquinolin-3-ol with a 78% yield and a distinct melting point (180-182°C), provides a clear protocol for in-house synthesis . The reported full spectroscopic characterization (IR, 1H NMR, 13C NMR, MS) serves as a definitive reference standard. Procurement teams can use these specifications to verify the identity and purity of material from any new supplier, ensuring batch-to-batch consistency.

Application
Selection Property
Validation Focus
Kinase inhibitor lead synthesis
Dual-functionalization handle
Cell-model endpoint review; pathway-response interpretation
Cross-coupling method development
C4 aryl bromide reactivity profile
Reaction yield and selectivity benchmarking
Analytical reference and lot verification
Reported melting point and spectra
Identity and purity confirmation across supplier batches

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


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